Hydrogen-Bond Donor Capacity: Tertiary (N,N-Disubstituted) vs. Secondary (N-Monosubstituted) Formamide Architecture
N-(1-Ethoxyethyl)-N-ethylformamide is a tertiary formamide with a computed hydrogen-bond donor (HBD) count of 0 [1]. In contrast, its closest structural analog N-(1-ethoxyethyl)formamide (CAS 38591-95-6, C₅H₁₁NO₂, MW 117.15), which lacks the N-ethyl substituent, is a secondary formamide with an HBD count of 1 [2]. The absence of an N—H proton in the target compound eliminates self-association via intermolecular hydrogen bonding, which is expected to result in lower viscosity, reduced boiling point elevation relative to molecular weight, and enhanced solubility in aprotic organic solvents compared to the secondary analog. This differentiation is critical for industrial-scale NVF synthesis, where the precursor must be compatible with non-polar distillation solvents and must not introduce protic impurities that could poison thermal cracking catalysts [3].
| Evidence Dimension | Hydrogen-bond donor count (computed) |
|---|---|
| Target Compound Data | HBD = 0 (tertiary formamide, no N—H) |
| Comparator Or Baseline | N-(1-Ethoxyethyl)formamide (CAS 38591-95-6): HBD = 1 (secondary formamide, one N—H) |
| Quantified Difference | ΔHBD = 1 (categorical difference: tertiary vs. secondary amide class) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18); experimental vapor pressure, viscosity, and solvent partition data were not located for either compound in the peer-reviewed literature as of the search date |
Why This Matters
The zero HBD count prevents self-association, favoring lower viscosity and better aprotic-solvent compatibility during large-scale NVF precursor handling and distillation, directly impacting process engineering and solvent selection.
- [1] PubChem CID 13684984, Computed Properties: Hydrogen Bond Donor Count = 0. https://pubchem.ncbi.nlm.nih.gov/compound/105989-20-6 View Source
- [2] PubChem CID 5222934, N-(1-ethoxyethyl)formamide. https://pubchem.ncbi.nlm.nih.gov/compound/38591-95-6 View Source
- [3] US Patent 5,059,713 (1991). Process for the preparation of N-vinyl amides. Describes catalyst sensitivity and thermal cracking conditions for alkoxyethylformamide precursors. View Source
